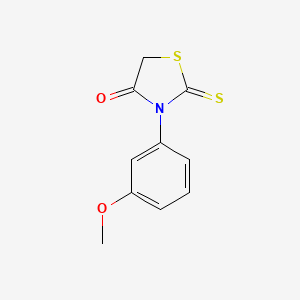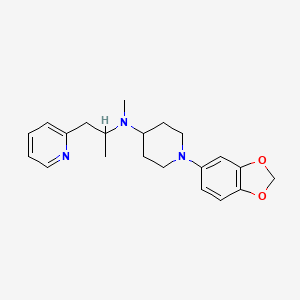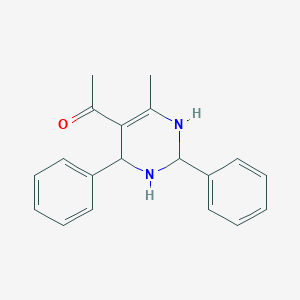![molecular formula C22H18N2S2 B3894062 8,8'-[2-butene-1,4-diylbis(thio)]diquinoline](/img/structure/B3894062.png)
8,8'-[2-butene-1,4-diylbis(thio)]diquinoline
説明
'8,8'-[2-butene-1,4-diylbis(thio)]diquinoline', commonly known as BTDQ, is a synthetic compound that belongs to the class of quinoline-based molecules. BTDQ has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
BTDQ's mechanism of action involves its ability to bind to specific targets in the cells, leading to the inhibition of their activity. In cancer treatment, BTDQ targets the mitochondrial membrane potential, leading to the release of cytochrome c, which activates the apoptotic pathway. In malaria treatment, BTDQ targets the heme detoxification pathway, leading to the accumulation of toxic heme in the parasite's digestive vacuole. In tuberculosis treatment, BTDQ targets the DprE1 enzyme, leading to the inhibition of the cell wall synthesis of the tuberculosis bacterium.
Biochemical and Physiological Effects
BTDQ has been found to have various biochemical and physiological effects, depending on the disease being treated. In cancer treatment, BTDQ has been found to induce apoptosis, leading to the death of cancer cells. In malaria treatment, BTDQ has been found to cause the accumulation of toxic heme in the parasite's digestive vacuole, leading to the death of the parasite. In tuberculosis treatment, BTDQ has been found to inhibit the cell wall synthesis of the tuberculosis bacterium, leading to the death of the bacterium.
実験室実験の利点と制限
BTDQ has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, BTDQ's synthesis method is complex and requires several steps, which can be time-consuming and costly. Additionally, BTDQ's stability and solubility can be a challenge in some lab experiments, requiring specialized handling and storage conditions.
将来の方向性
BTDQ's potential therapeutic applications have led to several ongoing research studies aimed at exploring its use in the treatment of other diseases. Some of the future directions for BTDQ include its use in the treatment of viral infections, such as HIV and hepatitis C, and its use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to explore the safety and efficacy of BTDQ in human clinical trials.
Conclusion
In conclusion, BTDQ is a synthetic compound that has shown promising results in the treatment of various diseases, including cancer, malaria, and tuberculosis. BTDQ's mechanism of action involves its ability to bind to specific targets in the cells, leading to the inhibition of their activity. While BTDQ has several advantages for lab experiments, its synthesis method is complex, and its stability and solubility can be a challenge. Further studies are needed to explore BTDQ's potential therapeutic applications and its safety and efficacy in human clinical trials.
科学的研究の応用
BTDQ has shown promising results in the treatment of various diseases, including cancer, malaria, and tuberculosis. In cancer treatment, BTDQ has been found to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death. In malaria treatment, BTDQ has been shown to target the parasite's digestive vacuole, which is essential for the parasite's survival. In tuberculosis treatment, BTDQ has been found to inhibit the activity of an enzyme called DprE1, which is involved in the synthesis of the cell wall of the tuberculosis bacterium.
特性
IUPAC Name |
8-[(E)-4-quinolin-8-ylsulfanylbut-2-enyl]sulfanylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2S2/c1(15-25-19-11-3-7-17-9-5-13-23-21(17)19)2-16-26-20-12-4-8-18-10-6-14-24-22(18)20/h1-14H,15-16H2/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWFNCWBBTZOQZ-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SCC=CCSC3=CC=CC4=C3N=CC=C4)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)SC/C=C/CSC3=CC=CC4=C3N=CC=C4)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![13-(4-methoxyphenyl)-1,4,12-trioxadispiro[4.0.5.3]tetradecane](/img/structure/B3894006.png)

![3-[4-(dimethylamino)phenyl]-1-(2-naphthyl)-2-propen-1-one](/img/structure/B3894022.png)
![1-(3-nitrophenyl)ethanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3894030.png)
![N-[4-hydroxy-3-(2-oxocyclopentyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3894036.png)
![N'-(4-hydroxy-1-pentylbicyclo[2.2.2]oct-2-ylidene)-4-methylbenzenesulfonohydrazide](/img/structure/B3894044.png)

![N-(2-[4-(dimethylamino)phenyl]-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B3894057.png)
![1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(2-pyridinyl)-2-propen-1-one](/img/structure/B3894065.png)

![3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B3894071.png)
![N'-{[(2,4-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B3894080.png)

![2-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B3894092.png)